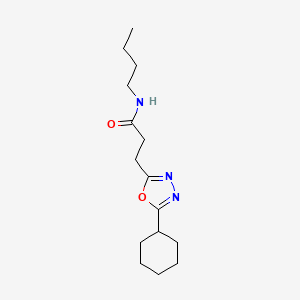![molecular formula C21H18N2O6 B4984726 N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
N-[2-(2-furoylamino)benzoyl]tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furoylamino)benzoyl]tyrosine, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
Mecanismo De Acción
N-[2-(2-furoylamino)benzoyl]tyrosine binds to S1P receptors on lymphocytes, causing their internalization and degradation. This prevents the lymphocytes from exiting lymph nodes and entering circulation, reducing their activation and subsequent tissue damage. This compound also has additional effects on other immune cells, including dendritic cells and natural killer cells, further modulating the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, and alters their function. This compound also affects the expression of cytokines and chemokines, further modulating the immune response. In addition, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-furoylamino)benzoyl]tyrosine has several advantages for use in lab experiments. It is a synthetic compound, making it readily available and reproducible. It has also been extensively studied, allowing for a thorough understanding of its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. This compound has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain therapeutic levels. In addition, this compound has been shown to have off-target effects on other S1P receptors, potentially leading to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-furoylamino)benzoyl]tyrosine. One potential avenue is the development of this compound analogs with improved pharmacokinetic properties, allowing for sustained therapeutic levels. Another direction is the investigation of this compound in combination with other immunomodulatory agents, potentially increasing its efficacy. Finally, this compound may have potential applications in the treatment of other diseases, including cancer and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound with immunomodulatory effects that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound has the potential to be a promising candidate for the treatment of various autoimmune diseases and neurodegenerative diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
N-[2-(2-furoylamino)benzoyl]tyrosine is synthesized from 2-amino-2-(2-furoyl)acetic acid and 4-(4-chlorophenyl)butan-2-one. The reaction involves the formation of an amide bond between the two compounds, followed by cyclization to form the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for research purposes.
Aplicaciones Científicas De Investigación
N-[2-(2-furoylamino)benzoyl]tyrosine has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing their egress from lymph nodes and reducing their activation. This makes this compound a promising candidate for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-14-9-7-13(8-10-14)12-17(21(27)28)23-19(25)15-4-1-2-5-16(15)22-20(26)18-6-3-11-29-18/h1-11,17,24H,12H2,(H,22,26)(H,23,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYADKBYZJTQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)

![3-allyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984674.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)
![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)

